![molecular formula C21H16FN3OS B8239162 2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8239162.png)
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis include organic solvents like dichloromethane or ethanol.
Catalysts and Reagents: Catalysts and reagents play a crucial role in the synthesis. For example, specific catalysts may be used to facilitate the reaction, while reagents like acids or bases may be employed to adjust the pH and drive the reaction to completion.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a pure sample of this compound.
Analyse Des Réactions Chimiques
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.
Addition: Addition reactions involve the addition of atoms or groups to the compound. For instance, hydrogenation reactions can add hydrogen atoms to unsaturated bonds, resulting in saturated products.
Applications De Recherche Scientifique
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and molecular pathways. It may serve as a tool for studying enzyme activity or protein interactions.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on specific diseases and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparaison Avec Des Composés Similaires
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 12345678: This compound shares a similar chemical structure but differs in its reactivity and applications.
CID 87654321: Another compound with comparable properties, but with distinct differences in its mechanism of action and target pathways.
CID 23456789: This compound has similar applications in scientific research but varies in its chemical reactions and synthesis methods.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-16-7-5-14(6-8-16)17-12-27-19-18(17)23-21(24-20(19)26)25-10-9-13-3-1-2-4-15(13)11-25/h1-8,12H,9-11H2,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYFQIJBQNIZCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B8239086.png)
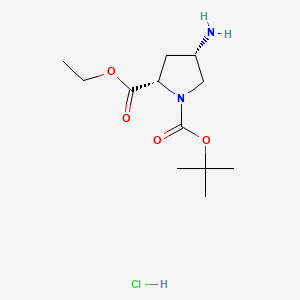
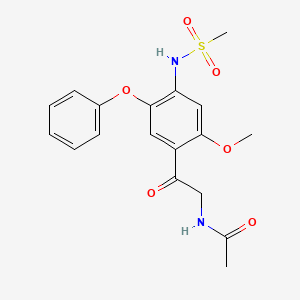
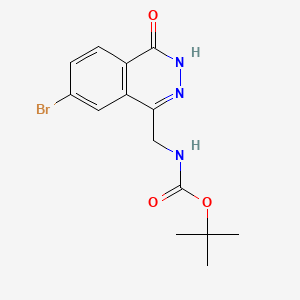


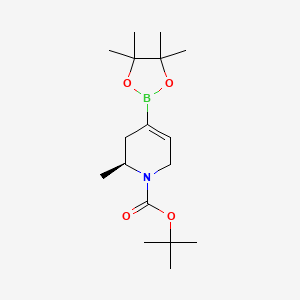


![7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8239169.png)
![4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B8239177.png)
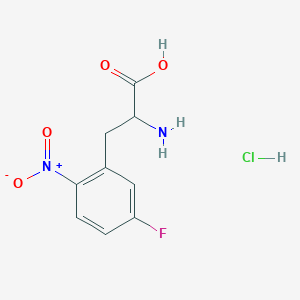
![6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one](/img/structure/B8239190.png)
